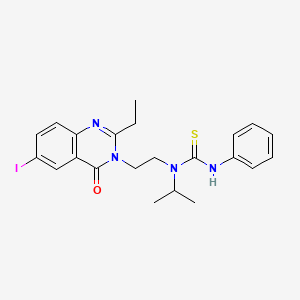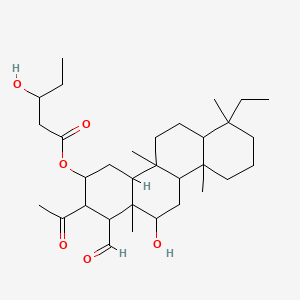
Foliaspongin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Foliaspongin is a scalarane-type bishomosesterterpene isolated from the marine sponge Phyllospongia foliascens. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Foliaspongin is primarily obtained from natural sources, specifically the marine sponge Phyllospongia foliascens. The extraction process involves solvent partitioning, vacuum liquid chromatography, column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is typically extracted from marine sponges collected from tropical and subtropical oceans .
Análisis De Reacciones Químicas
Types of Reactions: Foliaspongin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Foliaspongin has a wide range of scientific research applications:
Mecanismo De Acción
Foliaspongin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antimicrobial: Disrupts the cell membrane integrity of microbial cells, leading to cell death.
Cytotoxic: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways
Comparación Con Compuestos Similares
Foliaspongin is unique among scalarane-type sesterterpenes due to its specific biological activities. Similar compounds include:
Phyllothis compound: Another sesterterpene from Phyllospongia foliascens with similar biological activities.
Phyllactones: Known for their cytotoxic and antimicrobial properties.
Phyllofenones: Exhibits anti-inflammatory and anti-HIV activities.
Propiedades
Número CAS |
78570-09-9 |
|---|---|
Fórmula molecular |
C32H52O6 |
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
(2-acetyl-7-ethyl-1-formyl-12-hydroxy-4b,7,10a,12a-tetramethyl-1,2,3,4,4a,5,6,6a,8,9,10,10b,11,12-tetradecahydrochrysen-3-yl) 3-hydroxypentanoate |
InChI |
InChI=1S/C32H52O6/c1-8-20(35)15-27(37)38-22-16-25-31(6)14-11-23-29(4,9-2)12-10-13-30(23,5)24(31)17-26(36)32(25,7)21(18-33)28(22)19(3)34/h18,20-26,28,35-36H,8-17H2,1-7H3 |
Clave InChI |
WSRCYAVUDSOXNB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C(C1C(=O)C)C=O)C)O)C)(C)CC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


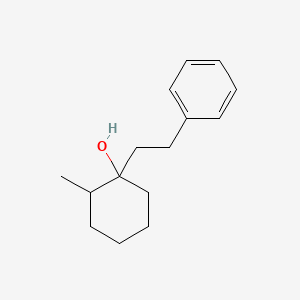
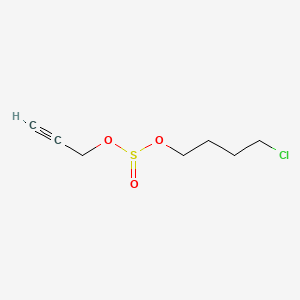
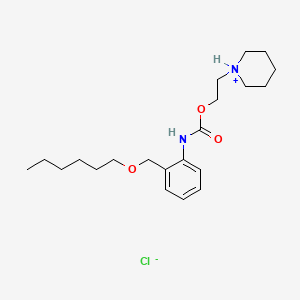
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
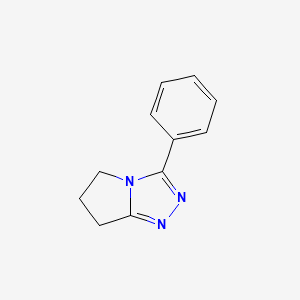
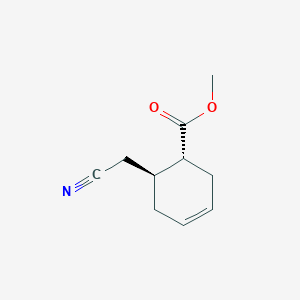
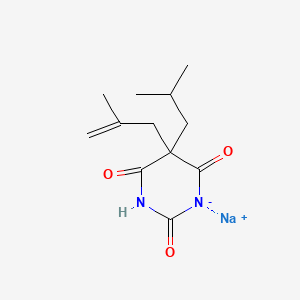
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
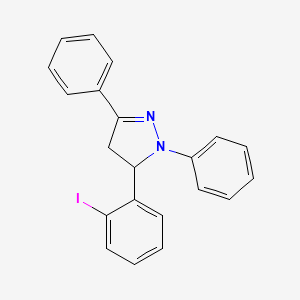
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
